molecular formula C18H16N4O5 B10924985 [3-Methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridin-4-yl](morpholin-4-yl)methanone

[3-Methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridin-4-yl](morpholin-4-yl)methanone

Cat. No.: B10924985
M. Wt: 368.3 g/mol
InChI Key: SSELLZHLAIOGOH-UHFFFAOYSA-N
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Description

3-Methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridin-4-ylmethanone is a complex organic compound that belongs to the class of oxazolo-pyridines This compound is characterized by its unique structure, which includes a morpholine ring, a nitrophenyl group, and an oxazolo-pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridin-4-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the oxazolo-pyridine core, followed by the introduction of the nitrophenyl group and the morpholine ring. Common reagents used in these reactions include nitrating agents, such as nitric acid, and various catalysts to facilitate the formation of the oxazolo-pyridine structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridin-4-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium catalysts.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Nitric acid or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-Methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridin-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it valuable for investigating cellular processes and pathways.

Medicine

In medicine, 3-Methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridin-4-ylmethanone is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridin-4-ylmethanone involves its interaction with specific molecular targets. The nitrophenyl group and the oxazolo-pyridine core play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-Methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridin-4-ylmethanone stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H16N4O5

Molecular Weight

368.3 g/mol

IUPAC Name

[3-methyl-6-(3-nitrophenyl)-[1,2]oxazolo[5,4-b]pyridin-4-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C18H16N4O5/c1-11-16-14(18(23)21-5-7-26-8-6-21)10-15(19-17(16)27-20-11)12-3-2-4-13(9-12)22(24)25/h2-4,9-10H,5-8H2,1H3

InChI Key

SSELLZHLAIOGOH-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N4CCOCC4

Origin of Product

United States

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